REACTION_CXSMILES
|
C[O:2][C:3](=[O:37])[C:4]([NH:35][NH2:36])([CH3:34])[CH2:5][C:6]1[CH:11]=[CH:10][C:9]([O:12][CH:13]2C3C(=CC=CC=3)C(=O)O2)=[C:8]([O:23][CH:24]2C3C(=CC=CC=3)C(=O)O2)[CH:7]=1.[Li+].[OH-]>O.CO.C1COCC1>[CH3:24][O:23][C:8]1[CH:7]=[C:6]([CH2:5][C:4]([NH:35][NH2:36])([CH3:34])[C:3]([OH:37])=[O:2])[CH:11]=[CH:10][C:9]=1[O:12][CH3:13] |f:1.2,3.4.5|
|
Name
|
compound 119
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
COC(C(CC1=CC(=C(C=C1)OC1OC(C2=CC=CC=C12)=O)OC1OC(C2=CC=CC=C12)=O)(C)NN)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[Li+].[OH-]
|
Name
|
H2O MeOH THF
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O.CO.C1CCOC1
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
before Boc removal by TFA
|
Name
|
title compound 121
|
Type
|
product
|
Smiles
|
COC=1C=C(C=CC1OC)CC(C(=O)O)(C)NN
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |